molecular formula C10H14N2O3 B8628291 1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylmethanamine

1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylmethanamine

Cat. No. B8628291
M. Wt: 210.23 g/mol
InChI Key: OIINFIJOJMDSJR-UHFFFAOYSA-N
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Patent
US08481568B2

Procedure details

A mixture of (3-methoxy-4-nitrobenzyl)dimethylamine (1.5 g, 7.1 mmol) and 5% Pd—C (0.2 g) in ethyl acetate (75 mL) was shaken under 50 psi of hydrogen for 24 hours. The mixture was filtered through Celite and evaporated, providing 1.2 g of the product as a light grey oil, in 93% yield: 1H NMR (CDCl3) δ 2.22 (s, 6H), 3.32 (s, 2H), 3.74 (br, 2H), 3.86 (s, 3H), 6.62-6.67 (m, 2H), 6.78 (s, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[N+:13]([O-])=O)[CH2:6][N:7]([CH3:9])[CH3:8].[H][H]>C(OCC)(=O)C.[Pd]>[CH3:9][N:7]([CH2:6][C:5]1[CH:10]=[CH:11][C:12]([NH2:13])=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:8]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC=1C=C(CN(C)C)C=CC1[N+](=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=CC(=C(C=C1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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